2'-Acetyl-4-fluoro-3-methylbiphenyl
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Overview
Description
2’-Acetyl-4-fluoro-3-methylbiphenyl is an organofluorine compound with the molecular formula C15H13FO and a molecular weight of 228.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetyl-4-fluoro-3-methylbiphenyl typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoro-3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 2’-Acetyl-4-fluoro-3-methylbiphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Acetyl-4-fluoro-3-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Acetyl-4-fluoro-3-methylbiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Acetyl-4-fluoro-3-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Acetyl-4-fluoro-3-methylbiphenyl: Similar in structure but with different positional isomerism.
2’-Acetyl-4-chloro-3-methylbiphenyl: Similar structure with chlorine instead of fluorine.
2’-Acetyl-4-fluoro-3-ethylbiphenyl: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2’-Acetyl-4-fluoro-3-methylbiphenyl is unique due to the presence of both the acetyl and fluoro groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-9-12(7-8-15(10)16)14-6-4-3-5-13(14)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHRCFJJZPZNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716819 |
Source
|
Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184000-23-4 |
Source
|
Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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